molecular formula C9H9N3O B1336340 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 878414-63-2

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B1336340
CAS No.: 878414-63-2
M. Wt: 175.19 g/mol
InChI Key: MYZRYTYZNHXGQA-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under mild conditions and can be optimized for high yield and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations.

Biological Activity

5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (DMPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMPCA features a pyrazolo-pyrimidine framework with a carbaldehyde functional group at the 3-position of the pyrimidine ring. Its molecular formula is C_9H_10N_4O, and it is characterized by its structural complexity which contributes to its biological activities.

Anticancer Properties

Research indicates that DMPCA exhibits significant anticancer properties. It has been identified as a potential inhibitor of various kinases, including FLT3, which is implicated in leukemia. In vitro studies have shown that DMPCA can inhibit cell proliferation in cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Activity

DMPCA has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It has been shown to suppress COX-2 enzyme activity, which is crucial in the inflammatory response. The IC50 values for DMPCA were comparable to those of established anti-inflammatory drugs, highlighting its therapeutic potential .

Neuroprotective Effects

There is emerging evidence that DMPCA may possess neuroprotective effects. It has been studied for its ability to mitigate neurotoxic injury associated with conditions such as stroke and ischemia .

The biological activity of DMPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. This includes binding to enzymes and receptors, thereby modulating their activity and influencing various cellular processes. The presence of the aldehyde group enhances its reactivity, allowing for interactions with nucleic acids and proteins .

Case Studies

StudyFindings
In Vitro Anticancer Activity DMPCA inhibited proliferation in various cancer cell lines; effective against FLT3 kinase .
Antimicrobial Efficacy Demonstrated significant inhibition against E. coli and S. aureus; effective in agar diffusion assays .
Anti-inflammatory Activity Suppressed COX-2 activity with IC50 values comparable to celecoxib .
Neuroprotection Reduced neurotoxic effects in models of ischemia; potential application in stroke therapy .

Properties

IUPAC Name

5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZRYTYZNHXGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424477
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878414-63-2
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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